Cas no 899694-80-5 (2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid)

2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid is a thiophene-based carboxylic acid derivative with a substituted phenyl group, offering versatile applications in organic synthesis and pharmaceutical research. Its structural features, including the amino and carboxylic acid functional groups, make it a valuable intermediate for constructing heterocyclic compounds or modifying bioactive molecules. The isopropyl-substituted phenyl ring enhances lipophilicity, potentially improving membrane permeability in drug design. This compound’s rigid thiophene core contributes to stability, while its reactive sites allow for further derivatization. It is particularly useful in medicinal chemistry for developing kinase inhibitors or anti-inflammatory agents. High purity and consistent quality ensure reliability in research and industrial applications.
2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid structure
899694-80-5 structure
Product name:2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid
CAS No:899694-80-5
MF:C15H17NO2S
Molecular Weight:275.36598277092
CID:6072282
PubChem ID:39079239

2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid
    • 899694-80-5
    • EN300-651406
    • 2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid
    • インチ: 1S/C15H17NO2S/c1-8(2)10-4-6-11(7-5-10)12-9(3)19-14(16)13(12)15(17)18/h4-8H,16H2,1-3H3,(H,17,18)
    • InChIKey: JEZAUEGXMZTNEF-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)O)C(=C1C)C1C=CC(=CC=1)C(C)C)N

計算された属性

  • 精确分子量: 275.09799996g/mol
  • 同位素质量: 275.09799996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 91.6Ų

2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-651406-1.0g
2-amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid
899694-80-5
1g
$0.0 2023-05-25

2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid 関連文献

2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acidに関する追加情報

Comprehensive Overview of 2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid (CAS No. 899694-80-5)

2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid (CAS No. 899694-80-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This thiophene derivative is characterized by its unique molecular structure, which combines an amino group, a methyl substituent, and a carboxylic acid functionality. The presence of these functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in drug discovery and development.

The compound's CAS number 899694-80-5 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Researchers often search for "thiophene-based building blocks" or "amino acid derivatives in drug design," reflecting the growing interest in its applications. Its structural features align with current trends in small-molecule therapeutics, where heterocyclic compounds like thiophenes are prized for their bioactivity and pharmacokinetic properties.

In the context of green chemistry and sustainable synthesis, 2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid is often explored for its potential in catalyzed reactions and solvent-free methodologies. These approaches address the increasing demand for environmentally friendly processes in industrial chemistry. Additionally, its role in metal-organic frameworks (MOFs) and polymeric materials has been investigated, highlighting its utility beyond traditional pharmaceutical applications.

The compound's solubility and stability under physiological conditions are frequently discussed in forums and research papers. Questions like "How to improve the bioavailability of thiophene derivatives?" or "What are the synthetic routes for CAS 899694-80-5?" are common among chemists. These inquiries underscore the need for detailed technical data and optimized protocols, which are essential for reproducibility and scalability in laboratory settings.

From a commercial perspective, suppliers and manufacturers emphasize the high purity grades of 899694-80-5, catering to stringent quality requirements in GMP-compliant production. The compound's relevance in high-throughput screening and combinatorial chemistry further solidifies its position as a valuable asset in modern drug discovery pipelines. Its integration into structure-activity relationship (SAR) studies is another area of active exploration, particularly for targeting enzyme inhibitors and receptor modulators.

Emerging trends in computational chemistry have also brought attention to 2-Amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylic acid. Molecular docking simulations and QSAR modeling leverage its structural parameters to predict interactions with biological targets. This aligns with the broader shift toward AI-driven drug design, where machine learning algorithms analyze vast datasets to identify promising candidates. Such advancements have made the compound a subject of interest in virtual screening campaigns.

In summary, CAS No. 899694-80-5 represents a multifaceted tool in contemporary chemical research. Its applications span medicinal chemistry, materials science, and sustainable synthesis, reflecting the interdisciplinary nature of modern scientific inquiry. As the demand for tailor-made heterocycles grows, this compound will likely remain a focal point for innovation and discovery.

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